N-cycloheptyl-1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidine-4-carboxamide
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Overview
Description
N-cycloheptyl-1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidine-4-carboxamide is a useful research compound. Its molecular formula is C19H27F3N4O and its molecular weight is 384.447. The purity is usually 95%.
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Scientific Research Applications
Anticancer Applications
Research into novel N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide derivatives has demonstrated significant anti-angiogenic and DNA cleavage activities, suggesting potential applications as anticancer agents. These compounds efficiently blocked the formation of blood vessels in vivo and exhibited differential migration and band intensities in DNA binding/cleavage assays, which are crucial processes in cancer progression and metastasis (Vinaya Kambappa et al., 2017).
Enzyme Inhibition for Disease Treatment
Compounds structurally related to "N-cycloheptyl-1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidine-4-carboxamide" have been studied for their potential as enzyme inhibitors, such as dipeptidyl peptidase IV inhibitors. These inhibitors have applications in the treatment of diseases like type 2 diabetes, with studies showing their metabolism, excretion, and pharmacokinetics in rats, dogs, and humans (Raman K. Sharma et al., 2012).
Antimicrobial Activity
Research into linear dipeptide pyridine and macrocyclic pentaazapyridine candidates has shown that these compounds, related to "this compound," possess antimicrobial properties. This suggests their potential use in combating microbial infections (Mohamed E. Azab et al., 2016).
Analgesic and Anti-inflammatory Agents
Compounds derived from visnaginone and khellinone, which share a structural motif with "this compound," have been synthesized and evaluated for their analgesic and anti-inflammatory activities. These compounds exhibit significant COX-2 selectivity, analgesic activity, and anti-inflammatory activity, indicating their potential as therapeutic agents (A. Abu‐Hashem et al., 2020).
Antidepressant and Nootropic Agents
N′-[(1Z)-(substituted aromatic) methylidene] pyridine-4-carbohydrazides and N-[3-chloro-2-(substituted aromatic)-4-oxoazetidin-1-yl]pyridine-4-carboxamides, structurally related to the compound , have been synthesized and evaluated for their antidepressant and nootropic activities. This highlights the potential application of similar compounds in treating mental health conditions (Asha B. Thomas et al., 2016).
Mechanism of Action
Target of Action
Similar compounds, such as pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives, have been identified as novel cdk2 inhibitors . CDK2 (Cyclin-Dependent Kinase 2) is a protein kinase that plays a crucial role in cell cycle regulation .
Mode of Action
Similar compounds inhibit cdk2, which results in the disruption of cell cycle progression .
Biochemical Pathways
Cdk2 inhibitors generally affect the cell cycle, particularly the transition from the g1 phase to the s phase .
Result of Action
Cdk2 inhibitors, like the similar compounds mentioned, can cause significant alterations in cell cycle progression and induce apoptosis within cells .
Properties
IUPAC Name |
N-cycloheptyl-1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27F3N4O/c1-13-23-16(19(20,21)22)12-17(24-13)26-10-8-14(9-11-26)18(27)25-15-6-4-2-3-5-7-15/h12,14-15H,2-11H2,1H3,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULBCOXRIUKNYML-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N2CCC(CC2)C(=O)NC3CCCCCC3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27F3N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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